molecular formula C18H18O3 B1360665 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-45-8

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360665
CAS No.: 898779-45-8
M. Wt: 282.3 g/mol
InChI Key: WLSCCRKZVZVLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone belongs to the benzophenone family of organic compounds, specifically classified as a substituted aromatic ketone with heterocyclic functionality. The compound features a central carbonyl group connecting two aromatic rings, with one ring bearing two methyl substituents at the 3 and 5 positions, and the other ring substituted with a 1,3-dioxolane group at the 3' position. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is (3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone.

The structural classification places this compound within several overlapping categories of organic molecules. As a benzophenone derivative, it shares the fundamental diphenyl ketone structure that defines this class of compounds. The presence of the 1,3-dioxolane ring system classifies it additionally as a cyclic acetal, which introduces unique chemical properties related to acetal chemistry. The methylated aromatic ring contributes to its classification as a substituted aromatic compound, while the overall structure represents a polyfunctional organic molecule combining ketone, aromatic, and acetal functionalities.

The molecular architecture demonstrates significant structural complexity through the integration of multiple functional groups. The benzophenone core provides a rigid, planar framework that serves as the primary chromophore for photochemical applications. The 1,3-dioxolane substituent introduces conformational flexibility and potential sites for chemical modification or degradation under specific conditions. The methyl groups on the aromatic ring contribute to electronic effects that influence both the photophysical properties and chemical reactivity of the molecule.

Historical Context and Development

The development of this compound emerged from research into modified benzophenone derivatives for enhanced photoinitiator applications. Benzophenone itself has been extensively studied as a type two photoinitiator since the mid-twentieth century, requiring hydrogen donor molecules to generate initiating radicals for polymerization processes. The incorporation of dioxolane functionality represents a strategic modification aimed at creating self-contained photoinitiator systems that do not require additional coinitiator molecules.

Research into benzophenone-dioxolane derivatives gained momentum in the early 2000s as investigators sought to overcome limitations associated with traditional benzophenone photoinitiator systems. The conventional benzophenone photoinitiator mechanism requires the presence of separate hydrogen donor molecules, which can lead to complications in formulation and potential migration issues in final polymer products. The development of compounds like this compound addressed these concerns by incorporating hydrogen donor capability directly into the photoinitiator molecule structure.

The synthetic methodology for preparing this compound builds upon established techniques for both benzophenone synthesis and dioxolane formation. Historical approaches to benzophenone derivatives typically involve Friedel-Crafts acylation reactions, while dioxolane ring formation commonly employs acetalization reactions between carbonyl compounds and ethylene glycol. The combination of these synthetic strategies enabled the development of efficient routes to the target compound, contributing to its availability for research applications.

Contemporary research has expanded the understanding of structure-activity relationships within benzophenone-dioxolane systems. Investigations have explored how different substitution patterns on both the benzophenone core and the dioxolane ring influence photochemical efficiency and polymer properties. These studies have established this compound as a representative member of this compound class with well-characterized properties.

Identification Parameters and Registry Information

The compound this compound possesses well-established identification parameters that facilitate its recognition and characterization in chemical databases and literature. The Chemical Abstracts Service registry number 898779-45-8 serves as the primary identifier for this compound in chemical databases worldwide. This unique identifier ensures unambiguous identification across different nomenclature systems and chemical suppliers.

Identification Parameter Value Reference
Chemical Abstracts Service Number 898779-45-8
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.3 g/mol
International Chemical Identifier Key WLSCCRKZVZVLDS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
MDL Number MFCD07699971

The molecular formula C₁₈H₁₈O₃ indicates the presence of eighteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms, consistent with the structural features of the compound. The molecular weight of 282.3 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The International Chemical Identifier provides a standardized text representation of the molecular structure that enables computational processing and database searching.

Spectroscopic identification parameters include characteristic absorption features in ultraviolet-visible spectroscopy that reflect the benzophenone chromophore properties. The compound exhibits absorption maxima typical of substituted benzophenones, with modifications introduced by the methyl and dioxolane substituents. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the aromatic protons, methyl groups, and dioxolane ring protons.

The compound is cataloged in major chemical databases including PubChem, where it carries the compound identifier 24726675. Additional database entries exist in ChemSpider and other chemical information systems, ensuring broad accessibility for researchers. Commercial availability has been established through specialized chemical suppliers, with typical purity specifications of 97% for research-grade material.

Significance in Organic Chemistry Research

This compound represents a significant advancement in photoinitiator chemistry, addressing fundamental limitations of traditional benzophenone-based systems. The compound demonstrates the successful integration of hydrogen donor functionality directly into the photoinitiator structure, eliminating the need for separate coinitiator molecules in photopolymerization applications. This development has important implications for the formulation of radiation-curable coatings, inks, and adhesives where simplified photoinitiator systems offer advantages in terms of performance and processing.

The research significance extends beyond practical applications to fundamental photochemical studies. The compound serves as a model system for investigating intramolecular hydrogen transfer processes in excited state chemistry. The spatial relationship between the benzophenone chromophore and the dioxolane hydrogen donor enables detailed mechanistic studies of photoinitiator function. These investigations contribute to the broader understanding of structure-activity relationships in photoinitiator design and optimization.

Synthetic methodology development represents another area where this compound has made important contributions. The synthesis of this compound requires the successful integration of multiple chemical transformations, including aromatic substitution, carbonyl formation, and acetalization reactions. The development of efficient synthetic routes to this compound has advanced the general methodology for preparing complex polyfunctional organic molecules.

The compound also serves as a valuable probe for investigating polymer network formation and properties. Photopolymerization studies using this photoinitiator provide insights into how initiator structure influences polymer crosslinking density, mechanical properties, and thermal stability. These investigations contribute to the fundamental understanding of structure-property relationships in crosslinked polymer systems and guide the development of next-generation photopolymer materials.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-8-13(2)10-16(9-12)17(19)14-4-3-5-15(11-14)18-20-6-7-21-18/h3-5,8-11,18H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSCCRKZVZVLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645068
Record name (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-45-8
Record name Methanone, (3,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion. Commonly used catalysts include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone may involve large-scale acetalization processes using similar catalysts and reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18O3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 898779-30-1

The compound features a benzophenone core with a dioxolane ring, which contributes to its unique photochemical properties.

Organic Synthesis

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic routes.

Table 1: Synthetic Routes

Reaction TypeDescription
AcetalizationReacts with aldehydes or ketones to form acetals.
Photochemical reactionsAbsorbs UV light to initiate polymerization processes.

Photoinitiator in Polymer Chemistry

The compound acts as a photoinitiator in UV-curable coatings and adhesives. Upon exposure to UV light, it generates free radicals that initiate polymerization reactions, making it valuable in the development of advanced materials.

Case Study: UV-Curable Coatings
A study demonstrated that incorporating this compound into a UV-curable coating formulation significantly improved the curing speed and mechanical properties of the resulting film.

Biological Applications

Research has explored the potential of this compound in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its photochemical properties allow for controlled release mechanisms when exposed to specific wavelengths of light.

Table 2: Biological Applications

ApplicationDescription
Drug Delivery SystemsForms stable complexes enhancing drug stability.
Photodynamic TherapyPotential use in therapies targeting cancer cells.

Environmental Impact Studies

Studies have investigated the environmental persistence and toxicological effects of benzophenone derivatives, including this compound. As these compounds are widely used in sunscreens and cosmetics as UV filters, their impact on ecosystems is a growing concern .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent type and position, significantly altering their physical, chemical, and functional properties. Key derivatives include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3,5-Dimethyl-3'-methoxybenzophenone Methoxy group at 3', methyl groups at 3,5 C₁₇H₁₈O₂ Enhanced lipophilicity; potential use in UV-curing applications
3,5-Dimethyl-3'-morpholinomethylbenzophenone Morpholine (polar tertiary amine) at 3' C₂₁H₂₅NO₂ Increased solubility in polar solvents; possible biological activity
3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone Chlorine at 3,5; dioxolane at 3' C₁₆H₁₂Cl₂O₃ Electron-withdrawing Cl groups enhance electrophilicity; used in regioselective lithiation
2,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone Methyl groups at 2,5; dioxolane at 3' C₁₈H₁₈O₃ Altered steric hindrance; commercial availability as a synthetic intermediate

Key Observations :

  • Electronic Effects : Electron-donating methyl groups (in the target compound) increase electron density at the carbonyl group compared to electron-withdrawing substituents like chlorine (e.g., 3,5-dichloro analog) . This may reduce reactivity in electrophilic substitution reactions but enhance stability.
  • Solubility : Polar substituents (e.g., morpholine) improve aqueous solubility, whereas methyl and dioxolane groups favor organic-phase interactions .
  • Synthetic Utility: The 1,3-dioxolane moiety acts as a ketone-protecting group, enabling selective functionalization of the benzophenone core in multi-step syntheses .

Biological Activity

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898779-45-8) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of photoprotection and as a possible therapeutic agent. The following sections will explore its biological activity, including anticancer properties, potential toxicity, and other relevant pharmacological effects.

  • Molecular Formula : C18H18O3
  • Molecular Weight : 290.34 g/mol
  • Density : 1.149 g/cm³
  • Boiling Point : 459.3ºC at 760 mmHg

Anticancer Activity

Recent studies have indicated that compounds within the benzophenone family exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity index (SI) for one such derivative was reported at 3.0, indicating a promising therapeutic window compared to standard chemotherapeutics like 5-fluorouracil .

CompoundIC50 (Cancer Cells)IC50 (Normal Cells)Selectivity Index
This compound14.3 µMNot specified3.0

Antioxidant Properties

Benzophenones are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions.

Photoprotective Effects

As a UV filter, this compound is utilized in sunscreen formulations to absorb harmful UV radiation. Its efficacy in protecting skin cells from UV-induced damage has been corroborated by various studies that emphasize its role in reducing sunburn and skin cancer risk .

Toxicological Profile

While the biological activities of this compound are promising, it is essential to consider its safety profile. Benzophenones have raised concerns regarding endocrine disruption and potential reproductive toxicity. For example, benzophenone-3 (BP-3), a related compound, has shown endocrine-disrupting effects at concentrations relevant to human exposure .

Summary of Toxicity Studies

EndpointFindings
Endocrine DisruptionBP-3 linked to hormonal alterations and increased risks of reproductive disorders in rodent models
CytotoxicitySelective cytotoxicity observed in cancer cell lines with minimal effects on normal cells

Case Studies and Research Findings

  • Study on Benzophenone Derivatives : A comprehensive review analyzed various benzophenone derivatives for their biological activities and safety profiles. It highlighted the need for further research into the long-term effects of these compounds on human health .
  • Anticancer Activity Assessment : In vitro studies have shown that certain derivatives of benzophenones possess significant anticancer activity against multiple cancer cell lines while exhibiting lower toxicity towards normal cells .

Q & A

Basic: What synthetic strategies are effective for preparing 3,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone?

Methodological Answer:
The compound can be synthesized via multistep routes involving:

  • Protection/Deprotection Strategies : Use of NaH in THF to activate phenolic hydroxyl groups for benzyl ether formation, followed by selective deprotection (e.g., hydrogenolysis) .
  • Sigmatropic Rearrangements : Cascade [3,3]-sigmatropic rearrangements to assemble the benzofuran core, as demonstrated in structurally related benzophenone derivatives .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of pre-functionalized aromatic fragments to introduce the dioxolane moiety.

Key Validation : Confirm intermediates via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using TLC with UV/iodine visualization .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H-NMR to identify methyl groups (δ ~2.3–2.5 ppm) and aromatic protons. 13C^{13}C-NMR distinguishes carbonyl carbons (δ ~190–200 ppm) and dioxolane oxygens (δ ~60–70 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and fragmentation patterns.
  • Chromatography : GC-MS with derivatization (e.g., silylation) enhances volatility for trace analysis . HPLC with UV detection (λ = 254 nm) monitors purity.

Validation Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced: How can researchers address discrepancies in reaction yields under varying solvent systems?

Methodological Answer:
Contradictions in yields (e.g., 62% vs. 97% conversion in similar conditions) often arise from:

  • Solvent Polarity Effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states in nucleophilic substitutions, while ethers (e.g., THF) may hinder sterically hindered reactions .
  • Catalyst Deactivation : Trace moisture in solvents can deactivate NaH or organoaluminum reagents. Pre-dry solvents over molecular sieves and monitor water content via Karl Fischer titration .
  • Temperature Gradients : Use controlled heating mantles (not oil baths) to ensure uniform mixing in exothermic reactions .

Case Study : Triisobutylaluminum reductions of benzophenone derivatives showed 66–97% conversion depending on solvent drying and reaction time .

Advanced: What computational tools are recommended for crystallographic refinement of this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXL for small-molecule refinement. Input .hkl files from diffraction data (Cu-Kα or Mo-Kα sources). Apply TWIN/BASF commands for handling twinned crystals .
  • Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian or ORCA. Compare calculated vs. experimental bond lengths/angles to validate crystal packing effects .
  • Mercury Software : Visualize intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain crystallographic disorder .

Validation : R-factor convergence below 0.05 and reasonable ADP (atomic displacement parameter) values ensure reliability .

Advanced: How can researchers mitigate stability issues during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in benzophenones due to UV absorption) .
  • Moisture Control : Use desiccants (silica gel) in storage containers. Avoid prolonged exposure to humid environments, which may hydrolyze the dioxolane ring .
  • Handling Precautions : Use gloveboxes under nitrogen for air-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced: What strategies resolve contradictions in spectral data for derivatives?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous NMR signals (e.g., overlapping methyl and methoxy peaks) .
  • Variable-Temperature NMR : Heat samples to 50–60°C to reduce signal broadening caused by slow conformational exchange .
  • X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities (e.g., keto-enol tautomerism) via single-crystal diffraction .

Case Study : Mangaphenone (a benzophenone derivative) required 2D NMR (HMBC) to confirm acyl migration patterns .

Basic: What are the key physicochemical properties influencing reactivity?

Methodological Answer:

  • Solubility : Moderate solubility in THF, DCM, and acetone; poor in water. Adjust solvent polarity to optimize reaction rates .
  • Thermal Stability : Decomposition above 200°C (TGA data). Avoid prolonged heating in reflux conditions .
  • Hydrogen-Bonding Capacity : The carbonyl group participates in H-bonding, affecting crystallization and chromatographic retention .

Advanced: How do substituents influence the compound’s photophysical behavior?

Methodological Answer:

  • UV-Vis Spectroscopy : The benzophenone core absorbs at λ ~250–350 nm. Methyl and dioxolane substituents redshift absorption via electron-donating effects .
  • Fluorescence Quenching : Study excimer formation in concentrated solutions using time-resolved fluorescence spectroscopy .
  • TD-DFT Calculations : Predict excited-state behavior and compare with experimental spectra to assign electronic transitions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles. Install HEPA filters for nanoparticle containment .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste in approved facilities .
  • Emergency Response : For skin contact, wash with 10% ethanol-water solution; for eye exposure, irrigate with saline for 15 minutes .

Advanced: What analytical workflows validate purity for biological assays?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) with MRM (multiple reaction monitoring) to detect impurities <0.1% .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • Biological Testing : Pre-screen for cytotoxicity (MTT assay) to rule out artifacts from trace solvents (e.g., DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.